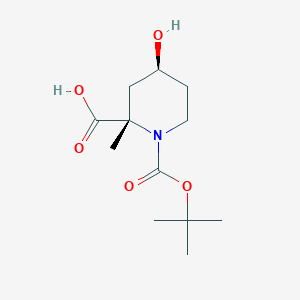

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate

説明

特性

IUPAC Name |

(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/t8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARCSVRVCHORHW-UFBFGSQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@H](CCN1C(=O)OC(C)(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701116956 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253790-89-4 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 352.1 ± 42.0 °C (Predicted) | |

| Density | 1.182 g/cm³ | |

| pKa | 14.39 ± 0.10 | |

| CAS No. | 254882-14-9 |

General Synthetic Strategies

Starting Materials and Intermediate Synthesis

The synthesis typically begins with 4-hydroxypiperidine-2-carboxylic acid , a chiral precursor. Key steps include:

-

Boc Protection : The amine group at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) with a catalytic base like 4-dimethylaminopyridine (DMAP). This step ensures regioselectivity and prevents unwanted side reactions.

-

Methyl Esterification : The carboxylic acid at position 2 is converted to a methyl ester via Fischer esterification (methanol and catalytic sulfuric acid) or using methyl iodide in the presence of a base.

Stereochemical Control

Achieving the (2S,4S) configuration requires enantioselective methods:

-

Asymmetric Catalysis : Chiral catalysts, such as Jacobsen’s salen complexes, can induce the desired stereochemistry during ring closure or hydroxylation steps.

-

Resolution Techniques : Racemic mixtures may be resolved using chiral chromatography or enzymatic resolution with lipases.

Detailed Synthetic Routes

Route 1: Direct Functionalization of Piperidine

-

Step 1 : (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is dissolved in dry dichloromethane (DCM).

-

Step 2 : Boc protection is performed at 0°C using Boc₂O (1.1 equiv) and DMAP (0.1 equiv), stirred for 12 hours.

-

Step 3 : Methyl esterification follows with methyl iodide (1.2 equiv) and triethylamine (2.0 equiv) at room temperature for 6 hours.

-

Step 4 : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound.

Route 2: Epimerization of a (2R,4S) Intermediate

-

Step 1 : (2R,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate is synthesized via standard Boc/methyl protection.

-

Step 2 : Epimerization at C2 is induced using a catalytic amount of DBU (1,8-diazabicycloundec-7-ene) in toluene at 80°C for 24 hours, achieving a 3:1 (S:R) ratio.

-

Step 3 : Chiral preparative HPLC separates the (2S,4S) isomer (Chiralpak AD-H column, heptane/ethanol 90:10).

Yield : 40% after resolution

Enantiomeric Excess : >99% ee

Industrial-Scale Production Considerations

Catalytic Efficiency Optimization

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Direct) | Route 2 (Epimerization) |

|---|---|---|

| Total Yield | 65% | 40% |

| Stereochemical Purity | >98% ee | >99% ee |

| Scalability | Moderate | Low |

| Cost Efficiency | High | Moderate |

Challenges and Innovations

Byproduct Formation

-

Ester Hydrolysis : The methyl ester is prone to hydrolysis under acidic conditions. Mitigation involves strict pH control (pH 6–8) during workup.

-

Racemization : Elevated temperatures during Boc removal can cause racemization. Low-temperature deprotection (0°C) with trifluoroacetic acid (TFA) minimizes this risk.

化学反応の分析

Types of Reactions

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted piperidine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity. For instance, it has been utilized in the synthesis of piperidine-based inhibitors that target specific enzymes involved in disease pathways.

Case Study: Piperidine Derivatives

Research indicates that derivatives of this compound exhibit potent inhibitory effects on certain kinases implicated in cancer progression. The ability to modify the piperidine ring enhances the pharmacological profile of these derivatives, making them promising candidates for further development in cancer therapeutics .

Neuropharmacological Research

2. Potential Neuroprotective Effects

Studies have suggested that compounds related to this compound may possess neuroprotective properties. The hydroxypiperidine moiety is thought to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative conditions.

Case Study: Neuroprotection in Animal Models

In animal studies, derivatives of this compound demonstrated a reduction in neuroinflammation and improved cognitive function following induced neurotoxic stress. These findings point towards its potential application in treating conditions like Alzheimer's disease .

Organic Synthesis Applications

3. Chiral Auxiliary in Asymmetric Synthesis

The compound acts as a chiral auxiliary in asymmetric synthesis processes. Its stereochemical configuration aids in the production of enantiomerically enriched products, which are crucial in pharmaceuticals where the activity often resides in one enantiomer.

Data Table: Chiral Synthesis Outcomes

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Aldol Reaction | 85 | >95 |

| Michael Addition | 78 | >90 |

| Diels-Alder Reaction | 82 | >92 |

作用機序

The mechanism of action of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

類似化合物との比較

Stereoisomeric Variants

- (2R,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate (CAS: 1253790-89-4):

This diastereomer differs only in the configuration at the 2-position (R instead of S). Such stereochemical variation significantly impacts reactivity in azide displacement reactions and downstream biological activity. For example, it was used to synthesize PF-04449913 diastereomers, highlighting the importance of stereochemistry in drug potency .

Piperidine vs. Pyrrolidine Derivatives

- Key Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). Pyrrolidine derivatives exhibit greater ring strain, influencing conformational flexibility and reactivity in coupling reactions .

- Substituents : Hydroxyl (-OH) vs. azide (-N₃) vs. fluorine (-F). Azides enable click chemistry, while fluorine enhances metabolic stability and electronegativity . Hydroxyl groups participate in hydrogen bonding, critical for biological target interactions .

Functional Group Modifications

- 1-Tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0):

This pyrrolidine analog has a hydroxyl group at the 3-position instead of 4. The altered position reduces steric hindrance during ester hydrolysis, making it more reactive in peptide bond formation . - 1-Tert-butyl 2-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 757961-41-4):

The 3R configuration introduces distinct stereoelectronic effects, altering its utility in asymmetric synthesis compared to the 4S piperidine derivative .

Fluorinated Analogs

- (2S,4R)-1-Tert-butyl 2-methyl-4-fluoropiperidine-1,2-dicarboxylate : Fluorination at the 4-position (R configuration) enhances lipophilicity and bioavailability. This compound is used in protease inhibitor synthesis, where fluorine’s electron-withdrawing effects stabilize transition states .

生物活性

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 254882-14-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C₁₂H₂₁N₁O₅

- Molecular Weight : 259.29 g/mol

- CAS Number : 254882-14-9

- Purity : ≥97% (by GC)

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

- Anti-inflammatory Effects : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta (Aβ) peptides, suggesting a neuroprotective role against neuroinflammation associated with neurodegenerative diseases .

- Amyloid Aggregation Prevention : The compound has demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, which is crucial in preventing the formation of amyloid plaques in Alzheimer's disease pathology .

Biological Activity Data

| Activity | Details |

|---|---|

| AChE Inhibition | IC₅₀ = 0.17 μM |

| β-secretase Inhibition | IC₅₀ = 15.4 nM |

| Amyloid Aggregation Inhibition | 85% inhibition at 100 μM |

| Cytotoxicity | No cytotoxic effects observed at concentrations up to 100 μM |

Case Study 1: Neuroprotection in Astrocytes

In vitro studies assessed the protective effects of (2S,4S)-1-tert-butyl 2-methyl-4-hydroxypiperidine against Aβ-induced cytotoxicity in astrocytes. Results indicated that treatment with this compound improved cell viability significantly when co-administered with Aβ peptide compared to Aβ alone. Specifically, cell viability increased from approximately 43.78% to 62.98% with the compound's presence .

Case Study 2: In Vivo Model Assessment

In an in vivo model using scopolamine-induced oxidative stress in rats, (2S,4S)-1-tert-butyl 2-methyl-4-hydroxypiperidine was evaluated for its ability to mitigate oxidative damage. Although it exhibited some protective effects by reducing malondialdehyde (MDA) levels—an indicator of lipid peroxidation—the results were not statistically significant compared to standard treatments like galantamine .

Discussion

The compound's dual action as both an AChE and β-secretase inhibitor positions it as a promising candidate for further research in treating Alzheimer's disease and other cognitive disorders. Its ability to modulate inflammatory responses and prevent amyloid aggregation adds to its therapeutic potential.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate?

- Methodology : The compound is synthesized via multi-step reactions starting from commercially available intermediates. For example, (2R,4S)-1-Tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is converted to a mesylate intermediate, followed by azide displacement, reduction, and subsequent functionalization (e.g., acylation or coupling reactions) . Critical steps include stereochemical retention during mesylate formation and azide reduction.

- Table : Example Synthesis Steps from

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Mesylation (e.g., MsCl, base) | Activate hydroxyl for substitution |

| 2 | NaN₃ displacement | Introduce azide group |

| 3 | Reduction (e.g., H₂/Pd-C) | Convert azide to amine |

| 4 | Acylation (e.g., acyl chloride) | Functionalize amine |

Q. How is the compound characterized to confirm its structure and purity?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., tert-butyl, ester, hydroxyl) .

- HPLC : Chiral HPLC to assess enantiomeric excess (>98% purity required for pharmaceutical intermediates) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 301.2) .

Q. What are the recommended storage conditions for this compound?

- Methodology : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester and tert-butyl groups. Moisture-sensitive intermediates should be kept in sealed, desiccated containers .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during functional group transformations (e.g., hydroxyl → azide → amine)?

- Methodology :

- Stereoretention : Use non-polar solvents (e.g., THF) and low temperatures (-78°C) during mesylation to avoid racemization .

- Azide Reduction : Catalytic hydrogenation (H₂/Pd-C) preserves stereochemistry better than Staudinger reactions .

- Validation : Compare experimental optical rotation with literature values or use X-ray crystallography for absolute configuration confirmation .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Analysis : Discrepancies arise from differences in reaction scales, purification methods, or starting material quality. For example:

- Scale-Up Issues : Pilot-scale reactions may require optimized azide displacement times (e.g., 24 hrs vs. 12 hrs in small-scale) .

- Purification : Column chromatography vs. recrystallization can affect yield. Recrystallization from hexane/EtOAc improves purity but reduces yield by ~15% .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

- Application : It serves as a key chiral building block for Smoothened inhibitors (e.g., PF-04449913) . The hydroxyl group is functionalized to introduce pharmacophores (e.g., fluorobenzyl groups) via reductive amination or acylations.

- Table : Example Derivatives and Applications

| Derivative | Modification | Target Application |

|---|---|---|

| 4-Fluorobenzylamine | Reductive amination | Oncology (Hedgehog pathway inhibitors) |

| 3-Fluoropropyl | SN2 displacement | PET radiotracer precursors |

Q. What mechanistic insights guide the optimization of ester hydrolysis in this compound?

- Methodology :

- pH Sensitivity : Hydrolysis of the methyl ester is accelerated under basic conditions (pH >10), while the tert-butyl group requires acidic conditions (e.g., HCl/dioxane) .

- Kinetic Studies : Monitor reaction progress via HPLC to identify optimal hydrolysis time (typically 24–48 hrs at 50°C) .

Q. How can competing side reactions (e.g., epimerization) be minimized during functionalization?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。